1-Methylindole;1,3,5-trinitrobenzene
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Overview
Description
1-Methylindole: and 1,3,5-trinitrobenzene are two distinct organic compounds with unique properties and applications. 1-Methylindole is an organic compound with the chemical formula C9H9N . It is a deep yellow viscous liquid with a strong unpleasant odor and is potentially toxic . 1,3,5-Trinitrobenzene is a pale yellow solid with the chemical formula C6H3N3O6 . It is highly explosive and is one of three isomers of trinitrobenzene .
Preparation Methods
1-Methylindole: can be synthesized through several methods. One common method involves the reaction of indole with methyl iodide in the presence of sodium amide in liquid ammonia . Another method involves the reaction of indole with methyl p-toluenesulfonate and anhydrous sodium carbonate in boiling xylene .
1,3,5-Trinitrobenzene: is typically produced by the decarboxylation of 2,4,6-trinitrobenzoic acid . It can also be prepared by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate .
Chemical Reactions Analysis
1-Methylindole: undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a reactant for the preparation of polycyclic derivatives of indoles, bisindole derivatives, and pharmaceutically active 2-oxo-1-pyrrolidine analogues . Common reagents used in these reactions include methyl iodide, sodium amide, and anhydrous sodium carbonate .
1,3,5-Trinitrobenzene: forms charge-transfer complexes with electron-rich arenes and undergoes reduction to give 1,3,5-triaminobenzene, a precursor to phloroglucinol . It reacts violently with reducing agents, including hydrides, sulfides, and nitrides, and is an extremely powerful oxidizing agent .
Scientific Research Applications
1-Methylindole: is used in scientific research for the determination of association constants for electron-donor-acceptor complexes. It is also used as a reactant for the preparation of polycyclic derivatives of indoles, bisindole derivatives, and pharmaceutically active 2-oxo-1-pyrrolidine analogues . Additionally, it is used in the preparation of Positron Emission Tomography (PET) imaging agents of protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3) .
1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications . It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent to mediate the synthesis of other explosive compounds .
Mechanism of Action
The mechanism of action of 1-Methylindole involves its interaction with various molecular targets and pathways. It acts as a reactant in the preparation of various derivatives, which may interact with specific enzymes or receptors in biological systems .
1,3,5-Trinitrobenzene: exerts its effects through its highly explosive nature. It forms charge-transfer complexes with electron-rich arenes and undergoes reduction to give 1,3,5-triaminobenzene . Its powerful oxidizing properties make it highly reactive with reducing materials .
Comparison with Similar Compounds
1-Methylindole: is similar to other methyl-substituted indoles, such as 2-methylindole, 5-methylindole, and 7-methylindole . These compounds share similar chemical structures and properties but differ in the position of the methyl group on the indole ring.
1,3,5-Trinitrobenzene: is one of three isomers of trinitrobenzene, the others being 1,2,3-trinitrobenzene and 1,2,4-trinitrobenzene . These isomers have similar chemical structures but differ in the positions of the nitro groups on the benzene ring1,3,5-Trinitrobenzene is more explosive than its isomers and is primarily used in high explosive applications .
Properties
CAS No. |
65306-79-8 |
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Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
1-methylindole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-10-7-6-8-4-2-3-5-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-7H,1H3;1-3H |
InChI Key |
CGPGJGSAPCOJTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC=CC=C21.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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